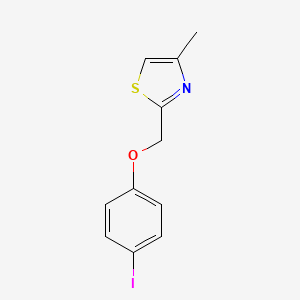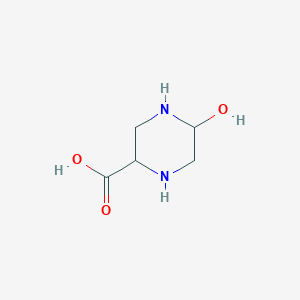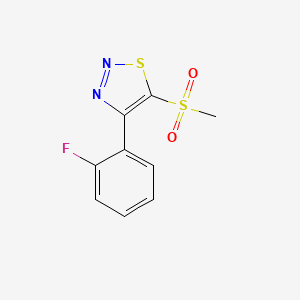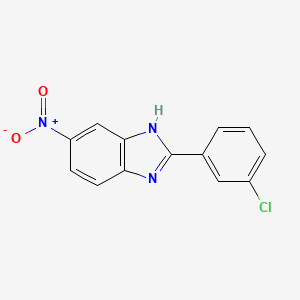
2-((4-Iodophenoxy)methyl)-4-methylthiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-碘苯氧基)甲基)-4-甲基噻唑是一种属于噻唑类别的有机化合物。噻唑是含有硫和氮原子在五元环中的杂环化合物。碘苯氧基和噻唑环的存在使得该化合物在各种化学和生物应用中具有吸引力。
准备方法
合成路线和反应条件
2-((4-碘苯氧基)甲基)-4-甲基噻唑的合成通常涉及4-碘苯酚与噻唑衍生物的反应。一种常见的方法包括使用碱,如碳酸钾,在极性非质子溶剂中,如二甲基甲酰胺 (DMF)。反应在回流条件下进行,以确保完全转化。
步骤 1: 4-碘苯酚与噻唑衍生物在碳酸钾存在下反应。
步骤 2: 将混合物在 DMF 中回流加热。
步骤 3: 通过过滤分离产物,并使用柱色谱法纯化。
工业生产方法
2-((4-碘苯氧基)甲基)-4-甲基噻唑的工业生产方法可能涉及连续流动反应器,以优化反应条件并提高产率。自动系统的使用可以更好地控制温度、压力和反应时间,从而提高生产效率。
化学反应分析
反应类型
2-((4-碘苯氧基)甲基)-4-甲基噻唑经历各种类型的化学反应,包括:
取代反应: 碘苯氧基可以参与亲核取代反应。
氧化反应: 噻唑环可以在特定条件下被氧化。
还原反应: 该化合物可以进行还原反应以形成不同的衍生物。
常用试剂和条件
取代反应: 常用试剂包括亲核试剂,如胺或硫醇。条件通常包括极性溶剂和碱。
氧化反应: 过氧化氢或高锰酸钾等试剂可以在酸性或碱性条件下使用。
还原反应: 通常使用硼氢化钠或氢化铝锂等还原剂。
主要形成的产物
取代反应: 产物包括各种取代的噻唑。
氧化反应: 产物包括氧化的噻唑衍生物。
还原反应: 产物包括还原的噻唑衍生物。
科学研究应用
2-((4-碘苯氧基)甲基)-4-甲基噻唑有几个科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 对其潜在的生物活性进行研究,包括抗菌和抗癌特性。
医学: 探索其在药物开发中的潜在治疗应用。
工业: 用于生产特种化学品和材料。
作用机制
2-((4-碘苯氧基)甲基)-4-甲基噻唑的作用机制涉及其与特定分子靶标的相互作用。碘苯氧基可以与各种酶和受体相互作用,而噻唑环可以参与电子转移过程。这些相互作用可以调节生物途径,从而导致该化合物观察到的效果。
相似化合物的比较
类似化合物
- 4-((4-碘苯氧基)甲基)苯甲酰胺
- 2-((4-碘苯氧基)甲基)苯甲酸
- 1-{5-[(4-碘苯氧基)甲基]-2-呋喃酰基}-2-甲基哌啶
独特性
2-((4-碘苯氧基)甲基)-4-甲基噻唑的独特性在于同时存在碘苯氧基和噻唑环。这种组合赋予了独特的化学和生物特性,使其在各种应用中具有价值。
属性
分子式 |
C11H10INOS |
|---|---|
分子量 |
331.17 g/mol |
IUPAC 名称 |
2-[(4-iodophenoxy)methyl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C11H10INOS/c1-8-7-15-11(13-8)6-14-10-4-2-9(12)3-5-10/h2-5,7H,6H2,1H3 |
InChI 键 |
NOWLUJYDTMJVGI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)COC2=CC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B11783395.png)
![4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11783399.png)
![10-(2-Hydroxyethyl)-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B11783407.png)




